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Q1: What are the A105V and I109V mutations? A105V and I109V are amino acid substitutions in the

NS6 protease of human norovirus. They were identified in replicon cells selected for survival under

increasing rupintrivir pressure and are linked to reduced drug susceptibility [1] [2] [3]. The I109V single

mutation appears first, while the A105V/I109V double mutation is associated with higher levels of resistance

[1].

Q2: What is the experimental evidence for these resistance mutations? The evidence comes from

multiple, complementary experimental approaches:

In vitro selection: Norwalk virus (GI.1) replicon cells were passaged in the presence of increasing
rupintrivir concentrations, leading to the emergence of resistant lineages [1].

Genotypic analysis: Sequencing of the resistant replicons revealed the A105V and I109V mutations
in the protease [1] [4].

Phenotypic validation: A cell-based FRET assay confirmed these mutations impact protease
function and confer resistance [1] [2] [3].

Reverse genetics: Introducing the I109V mutation into murine norovirus (MNV) created a
recombinant virus with demonstrably reduced susceptibility to rupintrivir, validating the causal role of

this mutation [1] [2].

Q3: How much do these mutations reduce drug susceptibility? The following table summarizes the

resistance levels observed in Norwalk virus replicon cells:
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Mutation(s) Fold Change in EC50 (vs. Wild-Type) Rupintrivir Concentration at Selection

I109V ~4 to 6-fold 10 μM

A105V / I109V ~7 to 12-fold 15-20 μM

Data compiled from [1]. The EC50 for the wild-type replicon was 1.3 μM.

Experimental Protocols

Protocol 1: In Vitro Selection of Rupintrivir-Resistant Norwalk
Virus Replicons

This methodology is used to generate resistant viral replicons in a controlled laboratory setting [1].

Workflow Overview
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Key Materials & Reagents

Cell Line: HGT cells (human gastric adenocarcinoma) stably maintaining a Norwalk virus (GI.1)
replicon with a neomycin resistance gene.

Antiviral Compound: Rupintrivir.
Culture Medium: With and without the selective agent G418.

Procedure Steps
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Initial Treatment: Culture HGT-NV replicon cells with 5 μM rupintrivir for 12 days in the absence of

G418 selection pressure [1].
Escalating Selection: Passage the surviving cells in medium containing G418 and progressively

higher concentrations of rupintrivir (e.g., from 10 μM up to 20 μM) for approximately 45 days [1].
Clone Isolation: Use limiting dilution on the surviving cell population after 45 days to isolate single-

cell clones [1].
Genotypic Analysis: Extract RNA from resistant clones, perform RT-PCR to amplify the NS6

protease region, and sequence the product to identify mutations [1].

Protocol 2: Characterizing Resistance in Murine Norovirus (MNV)
via Reverse Genetics

This protocol validates the effect of identified mutations in an infectious model system [1] [5].

Workflow Overview
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Key Materials & Reagents

Reverse Genetics System: An infectious cDNA clone of MNV [5].
Cells: Permissive cell line for MNV, such as RAW 264.7 murine macrophages.

Assay: Plaque reduction assay or cytopathic effect (CPE)-based assay to determine EC50.

Procedure Steps

Mutagenesis: Introduce the desired I109V point mutation into the MNV cDNA clone using site-

directed mutagenesis [1].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://www.smolecule.com/products/s542073?utm_src=pdf-body-img
https://www.sciencedirect.com/topics/medicine-and-dentistry/murine-norovirus-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5923142/
https://www.smolecule.com/products/s542073?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


RNA Transcription: Generate viral genomic RNA from the wild-type and mutant cDNA templates

using an in vitro transcription system [5].
Virus Recovery: Transfect the transcribed RNA into permissive cells (e.g., RAW 264.7) to rescue the

recombinant virus [5].
Susceptibility Testing: Infect cells with the recombinant MNV-I109V and wild-type MNV in the

presence of a dilution series of rupintrivir. Use a plaque assay or MTS cell viability assay to quantify
viral replication and calculate the EC50 for comparison [1] [4].

Technical Troubleshooting Guide

Issue Potential Cause Suggested Solution

Resistant replicons do

not emerge during
selection.

Drug concentration is

too high, eliminating all
replicons.

Start with a lower concentration of rupintrivir (e.g.,

2.5-5 µM) and remove G418 initially to reduce
selection pressure [1].

The viral mutation rate
is too low.

Ensure a sufficiently large cell population is
maintained during passages to provide genetic

diversity.

Recombinant MNV

fails to recover after
transfection.

Low transfection

efficiency or RNA
quality.

Use a high-efficiency transfection method (e.g.,

electroporation) for RAW 264.7 cells and ensure
high-quality, capped RNA transcripts [5].

The resistance fold-
change is lower than

expected.

The mutation may
impact viral fitness

(attenuation).

The I109V mutation may reduce viral fitness.
Consider passaging the recombinant virus to

adapt or check growth kinetics alongside
susceptibility [1].

Research Note

The A105V and I109V mutations have also been shown to confer cross-resistance to a newer class of

peptidomimetic protease inhibitors derived from rupintrivir, highlighting a potential challenge for drug

development [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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